1-(4-bromophenyl)-6-(3-methoxyphenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine
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Overview
Description
1-(4-bromophenyl)-6-(3-methoxyphenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a bromophenyl group, a methoxyphenyl group, a methyl group, and a trifluoromethyl group attached to a pyrazolo[3,4-b]pyridine core
Preparation Methods
The synthesis of 1-(4-bromophenyl)-6-(3-methoxyphenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazolo[3,4-b]pyridine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the bromophenyl group: This step often involves electrophilic aromatic substitution reactions.
Attachment of the methoxyphenyl group: This can be done using nucleophilic aromatic substitution reactions.
Addition of the trifluoromethyl group: This step may involve radical trifluoromethylation reactions.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as cost-effectiveness.
Chemical Reactions Analysis
1-(4-bromophenyl)-6-(3-methoxyphenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be used to modify certain functional groups within the compound.
Radical reactions: The trifluoromethyl group can participate in radical reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-bromophenyl)-6-(3-methoxyphenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate its interactions with biological molecules.
Industry: It may be used in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of 1-(4-bromophenyl)-6-(3-methoxyphenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets. These interactions can lead to the modulation of various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used. For example, in medicinal chemistry, it may interact with enzymes or receptors to exert its effects .
Comparison with Similar Compounds
1-(4-bromophenyl)-6-(3-methoxyphenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine can be compared with other similar compounds, such as:
1-(4-bromophenyl)-3-(4-methoxyphenyl)urea: This compound has a similar bromophenyl and methoxyphenyl structure but differs in its core structure and functional groups.
1-(4-bromophenyl)-3-(3-trifluoromethylphenyl)urea: This compound also contains a bromophenyl and trifluoromethyl group but has a different core structure.
1-(4-bromophenyl)-3-((4-methylphenyl)thio)-1-propanone: This compound has a bromophenyl group and a different functional group arrangement.
Properties
Molecular Formula |
C21H15BrF3N3O |
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Molecular Weight |
462.3 g/mol |
IUPAC Name |
1-(4-bromophenyl)-6-(3-methoxyphenyl)-3-methyl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridine |
InChI |
InChI=1S/C21H15BrF3N3O/c1-12-19-17(21(23,24)25)11-18(13-4-3-5-16(10-13)29-2)26-20(19)28(27-12)15-8-6-14(22)7-9-15/h3-11H,1-2H3 |
InChI Key |
WIBDRNRLLGUJQK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3=CC(=CC=C3)OC)C(F)(F)F)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
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